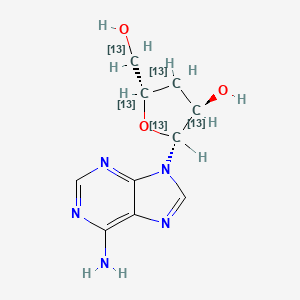
Cordycepin-13C5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cordycepin-13C5, also known as 3’-deoxyadenosine-13C5, is a labeled form of cordycepin, a nucleoside analog derived from the medicinal fungus Cordyceps militaris. This compound is structurally similar to adenosine, differing only by the absence of a hydroxyl group at the 3’ position of its ribose moiety. The incorporation of carbon-13 isotopes in this compound makes it particularly useful in various scientific research applications, including metabolic studies and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cordycepin-13C5 can be synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of a suitable ribose derivative, followed by the introduction of the adenine base. The key steps involve:
Protection of the hydroxyl groups: on the ribose moiety.
Glycosylation reaction: to attach the adenine base to the ribose.
Deprotection: to remove the protective groups.
Introduction of the carbon-13 isotopes: at specific positions in the ribose moiety.
Industrial Production Methods
Industrial production of this compound involves fermentation processes using genetically modified strains of Cordyceps militaris. These strains are optimized to produce high yields of cordycepin, which is then extracted and purified. The incorporation of carbon-13 isotopes is achieved through the use of labeled precursors in the fermentation medium.
Análisis De Reacciones Químicas
Types of Reactions
Cordycepin-13C5 undergoes various chemical reactions, including:
Oxidation: Cordycepin can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert cordycepin into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cordycepin, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Cordycepin-13C5 has a wide range of scientific research applications:
Chemistry: Used in metabolic labeling studies to trace the incorporation and metabolism of nucleosides in cells.
Biology: Employed in studies of nucleic acid synthesis and degradation, as well as in the investigation of cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Cordycepin-13C5 exerts its effects by mimicking adenosine and incorporating into RNA, leading to premature termination of RNA synthesis. This mechanism disrupts various cellular processes, including protein synthesis and cell signaling. The molecular targets of cordycepin include enzymes involved in nucleic acid metabolism, such as RNA polymerases and adenosine deaminases. The pathways affected by cordycepin include the PI3K/Akt and AMPK signaling pathways, which are crucial for cell survival and proliferation.
Comparación Con Compuestos Similares
Cordycepin-13C5 is unique due to its labeled carbon-13 isotopes, which make it particularly useful for tracing studies. Similar compounds include:
Adenosine: Structurally similar but contains a hydroxyl group at the 3’ position.
2’-Deoxyadenosine: Lacks a hydroxyl group at the 2’ position.
3’-Deoxyadenosine: The unlabeled form of cordycepin.
This compound stands out due to its specific labeling, which allows for precise tracking and analysis in various research applications.
Propiedades
Fórmula molecular |
C10H13N5O3 |
|---|---|
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1/i1+1,2+1,5+1,6+1,10+1 |
Clave InChI |
OFEZSBMBBKLLBJ-AGWVYIHLSA-N |
SMILES isomérico |
[13CH2]1[13C@H](O[13C@H]([13C@@H]1O)N2C=NC3=C(N=CN=C32)N)[13CH2]O |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


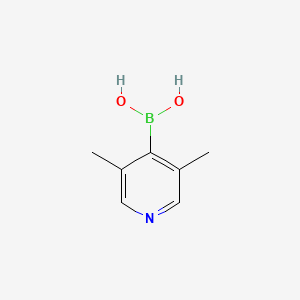

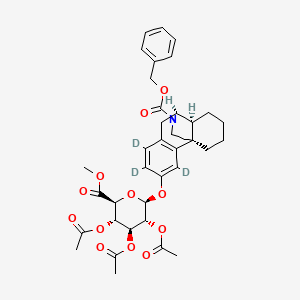

![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)

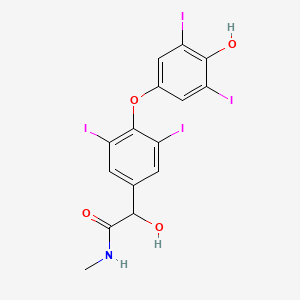
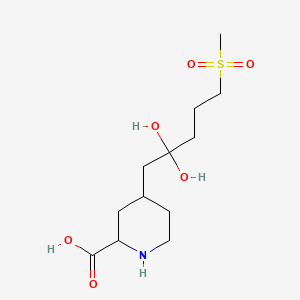
![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)

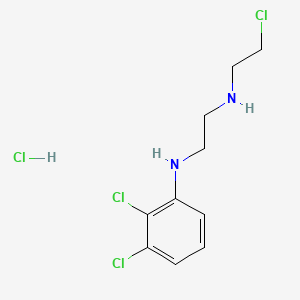
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
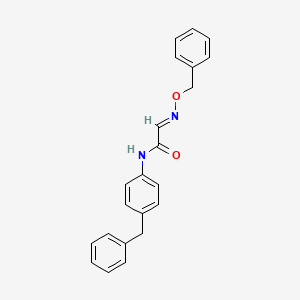
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
